molecular formula C23H22N2O5S2 B2484170 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 864977-44-6

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No.: B2484170
CAS No.: 864977-44-6
M. Wt: 470.56
InChI Key: CKJRPORGULFTHN-VHXPQNKSSA-N
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Description

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.56. The purity is usually 95%.
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Biological Activity

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to elucidate its effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure features a naphthamide core linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.

The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values were determined to be 15 µM and 20 µM, respectively.
    Cell LineIC50 (µM)
    MCF-715
    MDA-MB-23120
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating its pro-apoptotic effects.

Efficacy Against Bacterial Strains

The antimicrobial properties were evaluated using disk diffusion methods against several bacterial pathogens:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

The results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.

Cytokine Modulation

The compound's anti-inflammatory effects were assessed by measuring levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated macrophage cell cultures. Treatment with this compound resulted in a significant reduction in cytokine levels compared to controls.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-6250120
TNF-α300150

Properties

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-29-11-10-25-19-9-8-17(32(3,27)28)14-21(19)31-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)30-2/h4-9,12-14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRPORGULFTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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